molecular formula C9H10O4 B13372227 (2-Hydroxy-3-methoxyphenyl)acetic acid CAS No. 19988-46-6

(2-Hydroxy-3-methoxyphenyl)acetic acid

Cat. No.: B13372227
CAS No.: 19988-46-6
M. Wt: 182.17 g/mol
InChI Key: TUOUXQPLAUPJOT-UHFFFAOYSA-N
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Description

(2-Hydroxy-3-methoxyphenyl)acetic acid is an organic compound that belongs to the class of phenolic acids It is characterized by the presence of a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to a benzene ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-3-methoxyphenyl)acetic acid can be achieved through several methods. One common approach involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride as a catalyst . Another method includes the condensation of guaiacol (2-methoxyphenol) with glyoxylic acid in the presence of sodium hydroxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: (2-Hydroxy-3-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions include quinones, alcohols, and substituted phenolic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Hydroxy-3-methoxyphenyl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-Hydroxy-3-methoxyphenyl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its biological activity by participating in hydrogen bonding and electron donation. These interactions can modulate enzyme activity, influence cellular signaling pathways, and contribute to its antioxidant properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which imparts distinct chemical and biological properties

Properties

CAS No.

19988-46-6

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

2-(2-hydroxy-3-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H10O4/c1-13-7-4-2-3-6(9(7)12)5-8(10)11/h2-4,12H,5H2,1H3,(H,10,11)

InChI Key

TUOUXQPLAUPJOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)CC(=O)O

Origin of Product

United States

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